molecular formula C7H12N2S2 B2616226 4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione CAS No. 300383-86-2

4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B2616226
CAS No.: 300383-86-2
M. Wt: 188.31
InChI Key: KOPLBFKQCNATFA-UHFFFAOYSA-N
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Description

4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione is a bicyclic heterocyclic compound featuring an imidazole ring fused with a dihydrothione moiety. Its structure includes a methyl group at position 4 and a 2-(methylsulfanyl)ethyl substituent at position 3. The thione group (C=S) at position 2 contributes to its electron-deficient character, making it reactive in nucleophilic and coordination chemistry.

Properties

IUPAC Name

4-methyl-5-(2-methylsulfanylethyl)-1,3-dihydroimidazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S2/c1-5-6(3-4-11-2)9-7(10)8-5/h3-4H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPLBFKQCNATFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)N1)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of 4-methylimidazole with 2-(methylsulfanyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and antifungal activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Imidazole/Thione Derivatives

1-(3,5-Dichloro-4-hydroxyphenyl)-4-(4-(trifluoromethyl)benzylamino)-5-(2,4,5-trihydroxyphenyl)-1H-imidazole-2(5H)-thione () Structural Differences: Contains aromatic substituents (chloro, hydroxyl, trifluoromethyl) directly attached to the imidazole-thione core. Synthetic Route: Synthesized via a multicomponent reaction involving amines, aldehydes, and isocyanides, differing from the cyclocondensation methods used for the target compound .

4-Methyl-3-(methylsulfanyl)-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole () Structural Differences: Features a triazole-thione core fused with a thienopyridine system. Key Contrast: The extended π-conjugation in this compound enhances UV absorption and electronic delocalization, unlike the simpler bicyclic structure of the target compound .

Thione-Containing Heterocycles

Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate () Structural Differences: A pyrimidine-thione fused with thiophene and thiopyran rings.

Physicochemical Properties

Property Target Compound Analogues
Molecular Weight ~230 g/mol (estimated) 400–500 g/mol (e.g., )
Solubility Moderate in polar aprotic solvents Lower solubility in nonpolar solvents due to aromatic substituents ()
Electronic Effects Electron-donating methylsulfanyl group Electron-withdrawing groups (e.g., CF₃ in ) dominate in analogues
Synthetic Complexity Moderate (cyclocondensation) High (multicomponent reactions, fused rings)

Biological Activity

4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. The process often includes the formation of the imidazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Antitumor Activity

Imidazole compounds have been investigated for their antitumor potential. A study highlighted that certain derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The structure-activity relationship (SAR) indicates that modifications at specific positions on the imidazole ring enhance cytotoxicity against cancer cell lines.

Antiparasitic Activity

In addition to antibacterial and antitumor effects, some imidazole derivatives have shown promise as antiparasitic agents. Research indicates that these compounds can disrupt the metabolism of protozoan parasites, leading to reduced viability.

Study 1: Antimicrobial Efficacy

A study focused on evaluating the antimicrobial activity of various imidazole derivatives, including 4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione. The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Organism
4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione32Staphylococcus aureus
4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione64Escherichia coli

Study 2: Antitumor Mechanism

In another investigation, the antitumor effects of the compound were assessed against human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

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